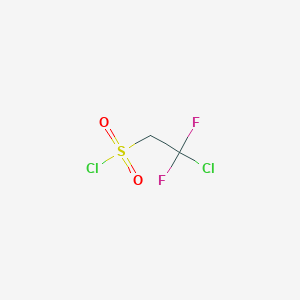

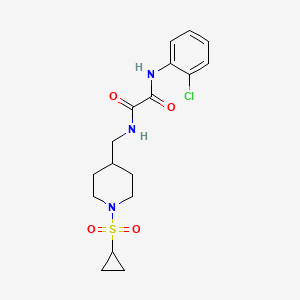

![molecular formula C12H15F3N2O4 B2854243 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate CAS No. 142683-68-9](/img/structure/B2854243.png)

1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate (also known as BOMTHA) is an organic compound used for a variety of scientific research applications. BOMTHA is a highly versatile compound with a wide range of applications in chemical research, biomedical research, and pharmaceutical research. BOMTHA is a highly reactive compound that can be used as a catalyst in several types of chemical reactions. In addition, BOMTHA has been used as a reagent in the synthesis of several important compounds.

Aplicaciones Científicas De Investigación

Green Chemistry

1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate: is utilized in green chemistry as an environmentally friendly medium for various reactions. It serves as a recyclable and reusable reaction medium that enhances the rate of reaction while minimizing environmental impact. This compound is particularly useful in the protection of alcohol functionality in tetrahydropyranyl (THP) ether reactions, where it acts as a catalyst in microwave-promoted, solvent-free synthesis .

Synthesis of Bioactive Organic Compounds

The compound finds application in the synthesis of bioactive organic compounds. Its role in facilitating reactions under ambient temperature and pressure makes it a valuable asset in the development of new synthetic methods that reduce risk to humans and the environment .

Benzyl Ether and Ester Synthesis

As a reagent, 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is emerging as a mild and convenient option for the synthesis of benzyl ethers and esters. It provides a revised benzyl transfer protocol that allows for the N-methylation of 2-benzyloxypyridine, delivering the active reagent in situ for the synthesis of these compounds .

Organic Synthesis

In organic synthesis, this compound is used for the selective O-benzylation of 2-oxo-1,2-dihydropyridines. It is part of a novel ternary system that is highly effective for this purpose, using abundant substituted benzyl halides .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to act under neutral conditions is crucial. It allows for the installation of protecting groups without the need for acidic or basic conditions, which may not be compatible with complex molecular systems .

Environmental Safety

The compound contributes to environmental safety by reducing waste and enabling the reuse of materials. It aligns with the principles of green chemistry, which seeks to develop methodologies and technologies that are less harmful to the environment and human health .

Energy Efficiency

This compound supports energy-efficient chemical processes by allowing reactions to be conducted at ambient temperatures and pressures, thereby minimizing energy requirements and reducing the environmental and economic impacts .

Hazard Reduction in Chemical Processes

Lastly, the use of 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate in chemical processes minimizes the potential for chemical accidents, including releases, explosions, and fires. It is chosen for its ability to facilitate desired chemical transformations with minimized by-products or waste .

Mecanismo De Acción

Target of Action

It is known that benzyl ethers, a group to which this compound belongs, are often used as protecting groups in organic synthesis . They protect reactive hydroxyl groups from unwanted reactions during the synthesis process .

Mode of Action

The compound acts as a benzylating agent . It introduces a benzyl group into the molecule it reacts with, thereby protecting a reactive site in the molecule . This benzyl group can later be removed under specific conditions, allowing the protected site to participate in further reactions .

Biochemical Pathways

In general, the introduction of a benzyl group can prevent unwanted side reactions in a biochemical pathway by protecting reactive sites .

Result of Action

The primary result of the action of 1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate is the protection of reactive sites in a molecule, preventing them from undergoing unwanted reactions . This can be crucial in complex organic syntheses where selectivity and control over reaction sites are needed .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable and can be stored under inert atmosphere at room temperature . Its reactivity can be influenced by the presence of a base and the temperature of the reaction .

Propiedades

IUPAC Name |

amino-methyl-(2-oxo-2-phenylmethoxyethyl)azanium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.C2HF3O2/c1-12(11)7-10(13)14-8-9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6H,7-8,11H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMYNZLJYBLSDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](CC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

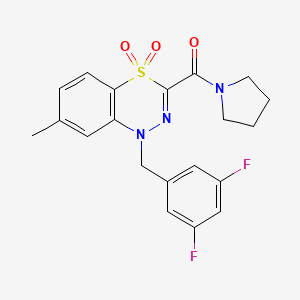

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)

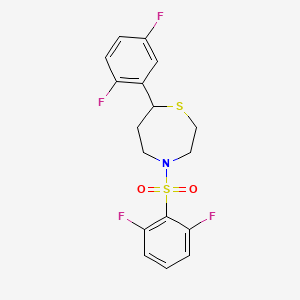

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)

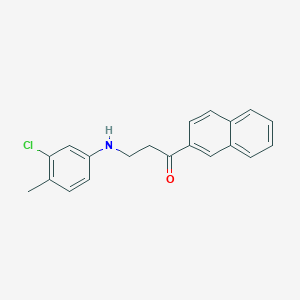

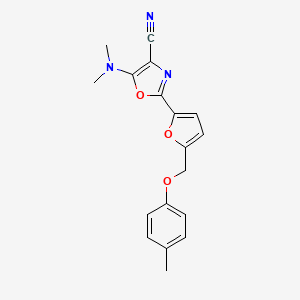

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)

![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)